molecular formula C15H23ClN2O2 B13628873 tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride

tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride

Cat. No.: B13628873
M. Wt: 298.81 g/mol
InChI Key: RDGHRUASCLJHQZ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride is a synthetic organic compound featuring a bicyclic isoindole core modified with a tert-butyl ester group and a methylamino-methyl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or chemical synthesis applications.

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

tert-butyl 1-(methylaminomethyl)-1,3-dihydroisoindole-2-carboxylate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-10-11-7-5-6-8-12(11)13(17)9-16-4;/h5-8,13,16H,9-10H2,1-4H3;1H

InChI Key

RDGHRUASCLJHQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CNC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride typically involves multiple steps. One common method starts with the preparation of the isoindole ring, followed by the introduction of the tert-butyl and methylamino groups. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in the study of protein-ligand interactions and as a probe in NMR spectroscopy.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in core scaffolds, substituents, and applications:

Compound Name Core Structure Key Substituents Molecular Weight (LCMS) Synthetic Role Reference
tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate hydrochloride Isoindole tert-butyl ester, methylamino-methyl, HCl salt Not reported Likely intermediate for bioactive molecules (inferred from analogs)
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride Cyclobutane Methyl ester, methylamino, HCl salt m/z 411 [M+H]⁺ Starting material for spirocyclic compounds (e.g., Reference Example 85)
Methyl 1-[[(E)-difluoro-phenyl]methylideneamino]-methylamino]cyclobutane-1-carboxylate hydrochloride Cyclobutane + aryl group Difluoro-phenyl, methylideneamino, HCl salt m/z 658 [M+H]⁺ Intermediate for kinase inhibitors (e.g., Reference Example 107)
Phenylephrine Hydrochloride (C₉H₁₃NO₂·HCl) Benzenemethanol 3-hydroxybenzyl alcohol, methylamino-methyl, HCl salt 203.67 Adrenergic agonist (vasoconstrictor)

Key Observations

Core Structure Variations The target compound’s isoindole core distinguishes it from cyclobutane (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) or benzenemethanol (e.g., phenylephrine) analogs. Isoindole’s fused bicyclic system may confer distinct steric and electronic properties, influencing reactivity in synthesis or binding affinity in bioactive contexts . Cyclobutane derivatives (e.g., Reference Example 105) are favored for constrained geometries in drug design, whereas isoindole scaffolds offer planar aromaticity for π-π interactions .

Functional Group Similarities The methylamino-methyl substituent and hydrochloride salt are common across analogs, enhancing solubility and facilitating salt metathesis in synthesis . tert-butyl esters (target compound) vs. methyl esters (cyclobutane analogs): The bulky tert-butyl group may improve metabolic stability compared to smaller esters .

Synthetic Applications The target compound’s structural analogs are frequently used to construct spirocyclic or macrocyclic frameworks (e.g., 5,6-diazaspiro[3.5]non-8-ene derivatives in Reference Example 107). Its isoindole core could enable access to novel heterocyclic systems . In contrast, phenylephrine hydrochloride is a finalized API with direct therapeutic use, emphasizing differences in application stages (intermediate vs. drug substance) .

Analytical Data

  • LCMS and HPLC data for cyclobutane analogs (e.g., m/z 411, retention time 1.18 minutes) provide benchmarks for characterizing the target compound, though isoindole derivatives may exhibit distinct fragmentation patterns due to aromaticity .

Q & A

Q. What techniques validate the absence of genotoxic impurities?

  • Answer :
  • GC-MS : Detects volatile organic compounds (VOCs) like dichloromethane .
  • ICH M7 guidelines : Use QSAR tools (e.g., Derek Nexus) to predict mutagenicity .

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